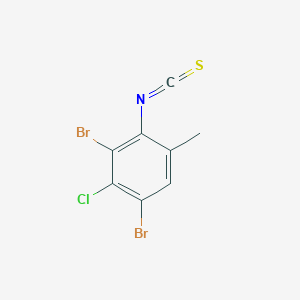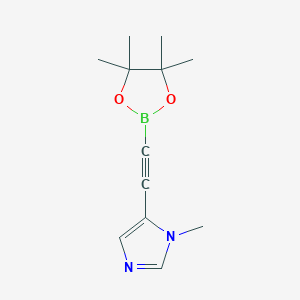
1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate is a chemical compound known for its applications in various chemical processes. It is characterized by its fluoro and methylbenzenesulfonate functional groups. This compound is often used in organic synthesis and has significant relevance in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate typically involves the reaction of 2-fluoroethanol with p-toluenesulfonyl chloride. The reaction is carried out under controlled conditions, often at low temperatures to ensure the stability of the intermediate products. For instance, 29.5 grams of 2-fluoroethanol (0.46 mol) is mixed with 97.2 grams of p-toluenesulfonyl chloride (0.51 mol) and the mixture is cooled to -7°C. Pyridine (74.4 ml) is then added dropwise while maintaining the temperature between -5°C and 0°C. The reaction is continued for 2 hours, yielding 81.8 grams of the desired product with an 81.5% yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Sulfonic Acids: From hydrolysis reactions.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: Utilized in the synthesis of biologically active molecules and as a labeling reagent in biochemical studies.
Medicine: Employed in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate involves its interaction with specific molecular targets. The fluoroethyl group can participate in nucleophilic substitution reactions, while the piperidyl and methylbenzenesulfonate groups provide stability and reactivity. The compound can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its applications in organic synthesis and biochemical studies .
Comparación Con Compuestos Similares
- 2-Fluoroethyl p-toluenesulfonate
- 4-Methylbenzenesulfonyl fluoride
- 2-Fluoroethyl 4-methylbenzenesulfonate
Comparison: 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate is unique due to the presence of the piperidyl group, which enhances its reactivity and stability compared to other similar compounds. The combination of fluoroethyl and methylbenzenesulfonate groups provides a versatile platform for various chemical reactions, making it a valuable reagent in organic synthesis and scientific research .
Propiedades
IUPAC Name |
[1-(2-fluoroethyl)piperidin-4-yl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c1-12-2-4-14(5-3-12)20(17,18)19-13-6-9-16(10-7-13)11-8-15/h2-5,13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXVTVBCIFQXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)




![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)

![1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)




![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
